methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate
Overview
Description
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate, also known as Eplerenone EP Impurity B, is a chemical compound with the molecular formula C24H30O6. It is an impurity of eplerenone, a selective aldosterone receptor antagonist used in the treatment of high blood pressure. This compound is structurally similar to spironolactone and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate involves the formation of (7α,11α,12α,17α)-11,12-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Lactone, Methyl Ester. The reaction conditions typically include the use of chloroform, dichloromethane, dimethyl sulfoxide, and methanol as solvents. The compound is formed as a white to off-white solid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is produced as an impurity during the synthesis of eplerenone, which involves complex organic synthesis techniques and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different epoxides or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the impurities in eplerenone.
Biology: The compound is used in biological studies to understand the metabolism and degradation of eplerenone.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of eplerenone.
Mechanism of Action
The mechanism of action of methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate is related to its role as an impurity of eplerenone. Eplerenone works by blocking the action of aldosterone, a natural substance in the body that raises blood pressure. This compound, being structurally similar, may interact with similar molecular targets and pathways, although its specific effects and interactions are less well-studied .
Comparison with Similar Compounds
Similar Compounds
Eplerenone: The parent compound, used to treat high blood pressure.
Spironolactone: Another aldosterone receptor antagonist with similar uses.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate is unique due to its specific structure and role as an impurity in eplerenone. Its presence and concentration in pharmaceutical preparations are critical for ensuring the safety and efficacy of eplerenone .
Properties
IUPAC Name |
methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15+,17+,18-,19+,20+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRIYASLUPKQB-KPHSNMAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@H]4[C@H](O4)[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192704-82-8 | |
Record name | 11alpha,12alpha-Epoxy-7alpha-(methoxycarbonyl)-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192704828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11.ALPHA.,12.ALPHA.-EPOXY-7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGN-4-ENE-21,17-CARBOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3826B2RSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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